molecular formula C6H8F2N4 B2577604 3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine CAS No. 2193057-65-5

3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine

Cat. No.: B2577604
CAS No.: 2193057-65-5
M. Wt: 174.155
InChI Key: YRDSEBVTSGKAFW-UHFFFAOYSA-N
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Description

3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two fluorine atoms on the cyclobutane ring and a triazole moiety attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a difluorocyclobutanone derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutanone derivatives, while reduction can produce cyclobutanamine derivatives. Substitution reactions can result in the formation of various substituted cyclobutane derivatives .

Scientific Research Applications

3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. Additionally, the fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. These interactions can disrupt normal cellular processes and lead to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine is unique due to the specific arrangement of its fluorine atoms and triazole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N4/c7-6(8)2-5(9,3-6)4-1-10-12-11-4/h1H,2-3,9H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDSEBVTSGKAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(C2=NNN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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